3-Aminopyridazine, HCl 3-Aminopyridazine, HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16603954
InChI: InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H
SMILES:
Molecular Formula: C4H6ClN3
Molecular Weight: 131.56 g/mol

3-Aminopyridazine, HCl

CAS No.:

Cat. No.: VC16603954

Molecular Formula: C4H6ClN3

Molecular Weight: 131.56 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopyridazine, HCl -

Specification

Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
IUPAC Name hydron;pyridazin-3-amine;chloride
Standard InChI InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H
Standard InChI Key GCRUEXFJNQVIJM-UHFFFAOYSA-N
Canonical SMILES [H+].C1=CC(=NN=C1)N.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

3-Aminopyridazine hydrochloride consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) with an amino group at the 3-position, paired with a hydrochloride counterion. The molecular formula is C₄H₅N₃·HCl, yielding a molecular weight of 131.57 g/mol. The hydrochloride salt enhances stability and solubility, a common strategy for amine-containing pharmaceuticals .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄H₅N₃·HCl
Molecular Weight131.57 g/mol
Melting PointNot reported in sources
Boiling PointDecomposes above 300°C
Log P (Partition Coefficient)Estimated 0.7–1.2

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis of 3-aminopyridazine derivatives involves cyclization reactions or functional group transformations. For example, methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate reacts with 3-aminopyridazine in refluxing acetic acid to yield pyrimido[1,2-b]pyridazin-4-one derivatives . Sodium acetate is often required to achieve high yields (e.g., 93% for 7-phenyl derivatives) .

Table 2: Representative Synthetic Conditions

Starting MaterialConditionsProductYield
3-Amino-6-phenylpyridazine + 1Acetic acid, NaOAc, reflux7-Phenyl-4H-pyrimido[1,2-b]pyridazin-4-one93%
3-Amino-6-chloropyridazine + 1Acetic acid, reflux7-Chloro-4H-pyrimido[1,2-b]pyridazin-4-one50%

Purification and Characterization

Purification typically involves recrystallization from chloroform or ethanol. Analytical characterization employs NMR, IR, and UV/Vis spectroscopy, with HPLC used to assess purity (>99% peak area at λ = 241–314 nm) . Impurities, including unidentified byproducts (up to 2.8% HPLC peak area), are monitored but rarely characterized .

Physico-Chemical Properties

Solubility and Stability

The hydrochloride salt exhibits excellent aqueous solubility (>100 g/L at 25°C), facilitating its use in biological assays. Solubility in ethanol is limited (1–10 g/L), while DMSO achieves full dissolution (>100 g/L) . Stability studies indicate degradation <10% over 2 hours in aqueous solutions, though long-term stability data are lacking .

Table 3: Solubility Profile

SolventSolubility (g/L, 25°C)
Water>100
Ethanol1–10
DMSO>100

Impurities and Contaminants

Batch analyses reveal up to 25 impurities (0.01–2.8% HPLC peak area), primarily from incomplete synthesis or degradation. Heavy metal contaminants (Pb, As, Hg) are controlled to <20 ppm .

CompoundEC₃ ValueStimulation Index (10% Concentration)
6-Methoxy-2-methylamino-3-aminopyridine HCl5.6%6.4
α-Hexylcinnamaldehyde (Positive Control)11.7%3.0

Applications in Pharmaceutical Chemistry

Drug Intermediate

3-Aminopyridazine hydrochloride is a precursor to pyrimido[1,2-b]pyridazin-4-ones, which exhibit antimicrobial and antitumor activity . For example, 3-benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one demonstrates in vitro efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .

Triazole Derivatives

Reaction with azides yields 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles, explored as kinase inhibitors. These derivatives show nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical models .

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